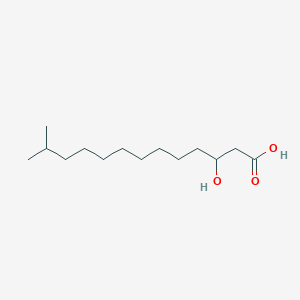

3-Hydroxy-12-methyltridecanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73292-32-7 |

|---|---|

Molecular Formula |

C14H28O3 |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

3-hydroxy-12-methyltridecanoic acid |

InChI |

InChI=1S/C14H28O3/c1-12(2)9-7-5-3-4-6-8-10-13(15)11-14(16)17/h12-13,15H,3-11H2,1-2H3,(H,16,17) |

InChI Key |

YSTVTLZLNSFGKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCC(CC(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of 3 Hydroxy 12 Methyltridecanoic Acid

Microbial Production and Identification

The synthesis of 3-Hydroxy-12-methyltridecanoic acid is a notable feature of several microorganisms, where it plays a role in both cellular integrity and specialized metabolic outputs.

Presence in Legionella pneumophila Lipids

Legionella pneumophila, the causative agent of Legionnaires' disease, possesses a unique fatty acid profile characterized by a high proportion of branched-chain fatty acids (40–90%). nih.gov Analysis of the lipopolysaccharide (LPS) of L. pneumophila has confirmed the presence of 12-methyltridecanoic acid (iso-C14:0). moleculardepot.comcaymanchem.com The lipid A component of its LPS is distinguished by a bisphosphorylated disaccharide of 2,3-diamino-2,3-dideoxy-D-glucose, which is amide-linked with 3-hydroxy and 2,3-dihydroxy fatty acids. nih.gov While the general fatty acid composition is dominated by other branched-chain fatty acids like 14-methylpentadecanoic acid (i16:0) and 12-methyltetradecanoic acid (a15:0), the presence of various hydroxy fatty acids is a key characteristic of the Legionella cell envelope. nih.gov

Detection and Up-regulation in Candida albicans under Specific Microenvironmental Conditions

The opportunistic fungal pathogen Candida albicans modulates its fatty acid content in response to environmental cues. nih.gov In a study examining the impact of temperature on fatty acid composition, this compound was identified and found to be up-regulated at 30°C compared to 37°C. nih.gov This suggests a role for this fatty acid in the adaptation of C. albicans to different thermal environments. The modulation of fatty acid content, including hydroxylated forms, is linked to changes in cell surface hydrophobicity and adhesion, which are critical for biofilm formation and virulence. nih.govnih.gov

**Table 1: Fatty Acid Regulation in *Candida albicans***

| Fatty Acid | Condition of Up-regulation |

|---|---|

| This compound | 30°C |

| 2-Hydroxytetradecanoic acid | 30°C |

| 2-Hydroxydodecanoic acid | 30°C |

This table is based on findings from a study on microenvironment responsive modulations in Candida albicans. nih.gov

Association with Lipopeptides and Acylpeptides from Bacillus subtilis Strains

Bacillus subtilis is well-known for producing a variety of potent lipopeptide biosurfactants, most notably surfactin (B1297464). nih.govnih.gov Surfactin is a cyclic lipopeptide where a heptapeptide (B1575542) is linked to a β-hydroxy fatty acid, forming a lactone ring. researchgate.netfrontiersin.org The fatty acid component of surfactin is not uniform; it consists of a mixture of isoforms with chain lengths varying from C12 to C17. frontiersin.org this compound is one of the branched-chain β-hydroxy fatty acids that can be incorporated into the surfactin structure. The specific fatty acid composition of these lipopeptides is crucial as it significantly influences their biosurfactant activity. nih.gov For instance, the ratio of iso to normal even-numbered fatty acids and anteiso to iso odd-numbered fatty acids can determine the specific activity of the biosurfactant. nih.gov

Table 2: Surfactin Structure and Components

| Component | Description | Reference |

|---|---|---|

| Peptide Moiety | A cyclic heptapeptide, typically L-Glu-L-Leu-D-Leu-L-Val-L-Asp-D-Leu-L-Leu. | nih.gov |

| Fatty Acid Moiety | A β-hydroxy fatty acid with chain lengths from C12 to C17, including branched-chain forms like this compound. | frontiersin.org |

This table summarizes the general structure of surfactin produced by Bacillus subtilis.

Occurrence as a Component in other Microbial Organisms

Beyond the aforementioned species, 3-hydroxy fatty acids are found in a range of other bacteria. For example, various species within the genus Bacteroides contain D-(--)-3-hydroxy acids. nih.gov The predominant hydroxy fatty acid in many Bacteroides strains is the iso-branched D-(--)-3-hydroxy-15-methylhexadecanoic acid, but homologs with different chain lengths are also present. nih.gov The non-hydroxylated parent compound, 12-methyltridecanoic acid, has been reported in organisms such as Streptomyces and Monascus purpureus. nih.gov

Biosources Beyond Microorganisms

While primarily documented in microbes, related branched-chain fatty acids have been identified in other biological systems.

Identification in Broader Biological Contexts (e.g., related to marine organisms if directly linked)

Marine organisms are a rich source of diverse fatty acids. ifremer.fr Specifically, the branched-chain fatty acid 12-methyltetradecanoic acid, a close structural relative, was isolated from a sea cucumber extract. researchgate.net Sea cucumbers are known to synthesize various metabolites with therapeutic potential, and their lipid fractions contain a variety of fatty acids. researchgate.net While the direct identification of this compound in marine organisms is not prominently documented in the reviewed literature, the presence of structurally similar branched-chain fatty acids in marine invertebrates like sea cucumbers suggests a potential for its existence in these ecosystems. researchgate.net

Chemical Synthesis and Derivatization Strategies for 3 Hydroxy 12 Methyltridecanoic Acid and Its Analogs

Total Synthetic Approaches

Total synthesis provides a versatile pathway to 3-hydroxy-12-methyltridecanoic acid, allowing for precise control over the molecular architecture. These methods typically involve the construction of the carbon skeleton followed by the introduction and stereochemical definition of the hydroxyl group.

Stereoselective Synthesis of 3-Hydroxy Fatty Acid Chains

The key challenge in synthesizing 3-hydroxy fatty acids is controlling the stereochemistry at the C-3 position. Several strategies have been developed for the stereoselective formation of β-hydroxy carbonyl compounds, which are direct precursors to the target acid.

One effective method is the Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc. To achieve stereoselectivity for a molecule like this compound, the key aldehyde precursor, 11-methyldodecanal (B128135), would be reacted with an α-bromo ester. The use of chiral ligands or auxiliaries can influence the facial selectivity of the addition to the aldehyde, yielding an enantiomerically enriched product.

Another powerful technique is the asymmetric aldol (B89426) addition . By employing a chiral auxiliary, such as an Evans oxazolidinone, an acetate-derived enolate can be added to 11-methyldodecanal with a high degree of stereocontrol. Subsequent hydrolysis of the auxiliary yields the desired chiral 3-hydroxy acid.

A different strategy begins with a chiral pool starting material, such as levoglucosenone, which is derived from cellulose. frontiersin.org This approach leverages the inherent chirality of the starting material to produce (R)-3-hydroxy fatty acids without the need for an asymmetric induction step. frontiersin.org The synthesis involves key steps like Michael addition, Baeyer–Villiger oxidation, and cross-metathesis to build the required carbon chain. frontiersin.org

| Synthetic Strategy | Key Precursors | Core Reaction | Stereocontrol Method |

| Asymmetric Reformatsky | 11-Methyldodecanal, Ethyl bromoacetate | Zinc-mediated addition | Chiral ligands/additives |

| Evans Asymmetric Aldol | 11-Methyldodecanal, Acetyl-oxazolidinone | Enolate-aldehyde condensation | Chiral auxiliary |

| Chiral Pool Synthesis | Levoglucosenone | Michael addition, Baeyer-Villiger | Inherent chirality of starting material frontiersin.org |

Approaches for Enantiomerically Pure Hydroxycarboxylic Acids

Achieving high enantiomeric purity is critical for studying the biological roles of chiral molecules. Methods for synthesizing enantiomerically pure hydroxycarboxylic acids often rely on asymmetric catalysis or the use of chiral building blocks.

An organocatalytic approach can be used to synthesize chiral terminal epoxides, which are versatile intermediates. nih.gov For the synthesis of this compound, a suitable terminal epoxide could be opened by a nucleophile representing the carboxylic acid end of the molecule, thereby setting the C-3 stereocenter. nih.gov For example, MacMillan's imidazolidinone catalyst can facilitate the asymmetric epoxidation of an appropriate terminal alkene. nih.gov

Another route involves the asymmetric reduction of a β-keto ester. The precursor, ethyl 3-keto-12-methyltridecanoate, can be synthesized via Claisen condensation. The subsequent reduction of the ketone can be achieved with high enantioselectivity using chiral catalysts such as those based on ruthenium (e.g., Noyori's BINAP-Ru catalysts) or enzymatic methods.

| Method | Key Intermediate | Transformation | Typical Outcome |

| Organocatalytic Epoxidation | Terminal alkene precursor | Asymmetric epoxidation followed by ring-opening | Enantiomerically pure secondary alcohol nih.gov |

| Asymmetric Ketone Reduction | Ethyl 3-keto-12-methyltridecanoate | Catalytic asymmetric hydrogenation | High enantiomeric excess (>95%) |

| Chiral Pool Synthesis | Levoglucosenone | Multi-step conversion | Single enantiomer product based on starting material frontiersin.org |

Chemoenzymatic Synthesis Methods

Chemoenzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biological catalysts. These approaches are often considered "greener" as they can operate under mild conditions.

Enzymatic Reduction of β-Keto Acids to 3-Hydroxy Acids

A prominent chemoenzymatic strategy involves the biological reduction of a β-keto acid precursor. This process mirrors the reverse of a step in the metabolic pathway of β-oxidation. avantiresearch.com The synthesis begins with the chemical preparation of 3-keto-12-methyltridecanoic acid or its corresponding ester. This precursor is then exposed to whole-cell biocatalysts (e.g., baker's yeast, Saccharomyces cerevisiae) or isolated reductase enzymes. avantiresearch.com These biocatalysts often contain dehydrogenases that can reduce the ketone to a hydroxyl group with high stereoselectivity, typically following Prelog's rule to yield the (S)-alcohol, although anti-Prelog enzymes are also known. The process of ketogenesis in organisms involves the enzyme 3-hydroxybutyrate (B1226725) dehydrogenase, which interconverts acetoacetate (B1235776) and (R)-β-hydroxybutyrate, demonstrating the biological precedent for such reductions. frontiersin.org

Microbial Hydration of Unsaturated Alkanoic Acids

Another bio-catalytic approach is the hydration of a carbon-carbon double bond. Fatty acid hydratases (FAHs) are enzymes found in various microorganisms that catalyze the addition of water to the double bonds of unsaturated fatty acids. gerli.com For the synthesis of this compound, a potential precursor would be 12-methyltridec-2-enoic acid (an α,β-unsaturated acid). Enzymes such as enoyl-CoA hydratases, which participate in the β-oxidation pathway, catalyze the hydration of trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA. avantiresearch.com Whole-cell biotransformations using microorganisms known to possess these hydratases could achieve this conversion. acs.orgnih.gov The substrate specificity of these enzymes is a critical factor; many known FAHs act specifically on the cis-Δ9 double bond, meaning that finding a suitable enzyme for a Δ2 double bond is a key challenge. gerli.comnih.gov

| Chemoenzymatic Method | Required Precursor | Biocatalyst Type | Key Transformation |

| Enzymatic Reduction | 3-Keto-12-methyltridecanoic acid ester | Dehydrogenases/Reductases (e.g., from S. cerevisiae) | Stereoselective reduction of a ketone to a secondary alcohol |

| Microbial Hydration | 12-Methyltridec-2-enoic acid | Fatty Acid Hydratases (e.g., Enoyl-CoA hydratase) | Regio- and stereoselective addition of water across a C=C bond |

Functionalization and Analog Preparation

The presence of both a carboxylic acid and a hydroxyl group makes this compound a versatile platform for creating a library of analogs. Functionalization can be targeted at either group, or both, to modulate the molecule's physicochemical properties.

The carboxylic acid moiety can be readily converted into a variety of functional groups.

Esterification: Reaction with alcohols (e.g., methanol (B129727), ethanol) under acidic catalysis yields the corresponding esters, which can alter solubility and serve as protecting groups. Short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs) are a class of endogenous lipids that have been synthesized for research purposes. researchgate.net

Amidation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC) produces amides, introducing new hydrogen bonding capabilities.

The secondary hydroxyl group can also be modified through several reactions.

Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetic anhydride) yields esters at the C-3 position, effectively masking the hydroxyl group.

Oxidation: Mild oxidation (e.g., using PCC or a Swern oxidation) converts the secondary alcohol back to the corresponding β-keto acid.

Azide (B81097) Introduction: The hydroxyl group can be converted to an azide, for example, via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA). The resulting azido-fatty acid is a valuable intermediate for "click" chemistry, allowing for the facile attachment of alkyne-containing molecules to form triazoles.

By modifying the initial synthetic precursors, a wide range of structural analogs can also be prepared. For instance, using different aldehydes in the initial aldol or Reformatsky reactions would result in analogs with varying alkyl chain lengths and branching patterns. This flexibility is crucial for developing structure-activity relationships in biological studies. frontiersin.org

| Functional Group | Reaction | Reagents | Product / Analog Type |

| Carboxylic Acid | Esterification | Methanol, H₂SO₄ | Methyl 3-hydroxy-12-methyltridecanoate |

| Carboxylic Acid | Amidation | Benzylamine, EDC | N-Benzyl-3-hydroxy-12-methyltridecanamide |

| Hydroxyl Group | Acylation | Acetic Anhydride, Pyridine | 3-Acetoxy-12-methyltridecanoic acid |

| Hydroxyl Group | Oxidation | PCC, DCM | 3-Keto-12-methyltridecanoic acid |

| Hydroxyl Group | Azidation | DPPA, PPh₃, DEAD | 3-Azido-12-methyltridecanoic acid |

Synthesis of Methyl Ester Derivatives for Analytical Applications

The analysis of this compound, particularly by gas chromatography-mass spectrometry (GC-MS), necessitates its conversion into a more volatile and less polar form. This is typically achieved by derivatizing both the carboxylic acid and hydroxyl functional groups. The most common derivatization strategy is the synthesis of its methyl ester, often followed by silylation of the hydroxyl group.

Acid-catalyzed esterification is a prevalent method. psu.edu Reagents like boron trifluoride (BF₃) in methanol are highly effective. For instance, hydroxy fatty acids can be esterified by heating with 12-14% BF₃ in methanol at 60-100°C for a short period. nih.govrsc.org Similarly, solutions of hydrogen chloride (HCl) or sulfuric acid (H₂SO₄) in methanol are also widely employed. A typical procedure involves dissolving the fatty acid in a methanolic H₂SO₄ solution and heating at 50°C for a couple of hours. rsc.org After the reaction, the fatty acid methyl esters (FAMEs) are typically extracted into a non-polar solvent like hexane. nih.gov

Base-catalyzed transesterification is another common technique, particularly when the fatty acid is part of a larger lipid molecule. Reagents like methanolic potassium hydroxide (B78521) (KOH) can rapidly produce methyl esters at room temperature. gerli.com

For simultaneous derivatization of both the carboxyl and hydroxyl groups, a one-step procedure using methyl iodide (iodomethane) in a polar aprotic solvent like dimethylacetamide has been described. nih.govmdpi.com This method generates methyl esters from carboxyl groups and methyl ethers from hydroxyl groups. nih.govmdpi.com

Another set of powerful derivatizing agents are silylating reagents. Silylation involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. nih.gov This further reduces polarity and hydrogen bonding, increasing the compound's volatility. Converting hydroxy fatty acids first to their methyl esters and then to their silyl ether derivatives is a primary strategy for GC-MS analysis. rsc.org The resulting electron ionization (EI) mass spectra of these derivatives provide characteristic fragmentation patterns that are invaluable for structural elucidation. rsc.org For example, the EI-mass spectrum of 12-methyl-tridecanoic acid methyl ester has been documented, confirming its successful preparation and analysis through these techniques. researchgate.net

Table 1: Common Derivatization Reagents for Methyl Ester Synthesis of Hydroxy Fatty Acids

| Derivatization Reagent | Reaction Conditions | Target Functional Group(s) | Notes |

| Boron Trifluoride (BF₃) in Methanol | Heat at 60-100°C for 2-10 minutes. nih.govrsc.org | Carboxyl group (Esterification) | Highly effective and widely used acid catalyst. rsc.org |

| Methanolic Hydrogen Chloride (HCl) | Reflux for an extended period. psu.edu | Carboxyl group (Esterification) | Considered a good general-purpose esterifying agent. psu.edu |

| Methanolic Sulfuric Acid (H₂SO₄) | Heat at 50°C for 2 hours. rsc.org | Carboxyl group (Esterification) | Common and effective acid catalyst. rsc.org |

| Methyl Iodide (Iodomethane) & NaOH | Heat at 80°C for 1 hour. nih.gov | Carboxyl (Esterification) & Hydroxyl (Etherification) | One-step procedure for simultaneous derivatization. nih.govmdpi.com |

| Methanolic Potassium Hydroxide (KOH) | Room temperature for 2 minutes. gerli.com | Carboxyl group (Transesterification) | Rapid base-catalyzed method. gerli.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Heat at 75°C for 30 minutes. gerli.com | Hydroxyl group (Silylation) | Forms stable tert-butyldimethylsilyl (TBDMS) ethers. gerli.com |

Preparation of Other Functionally Modified Analogs

Beyond methyl ester synthesis for analytical purposes, this compound can be chemically modified to create a variety of functional analogs. These modifications can alter the molecule's physical, chemical, and biological properties. Strategies typically target the two primary functional groups: the hydroxyl group and the carboxylic acid.

The hydroxyl group at the C-3 position is a key site for modification. It can be protected or converted into other functional groups. For instance, protection via acetylation can be achieved using acetic anhydride. nih.gov Another common protection strategy is tosylation, which converts the alcohol into a tosylate, a good leaving group for subsequent nucleophilic substitution reactions. nih.gov The hydroxyl group can also be converted into an ether. One study demonstrated the fluorination of the hydroxyl group of similar fatty acids derived from polyhydroxyalkanoates (PHAs) using reagents like 2,2,2-trifluoroethyl trifluoromethyl sulfate, creating a fluoroethoxy analog. researchgate.net Another synthetic route allows for the conversion of a hydroxy fatty acid into an azido (B1232118) fatty acid, which can then be used in "click chemistry" reactions to link it to other molecules. researchgate.net

The carboxylic acid group offers another handle for derivatization. It can be converted into amides, which can significantly alter the molecule's properties. For example, derivatization with N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP) or 2-dimethylaminoethylamine (DMED) introduces a fixed positive charge. nih.gov This charge-reversal derivatization dramatically enhances ionization efficiency and detection sensitivity in liquid chromatography-mass spectrometry (LC-MS) analysis. mdpi.comnih.gov The carboxylic acid can also be reduced to a primary alcohol, though this is a less common modification for this class of compounds. Furthermore, the entire acid moiety can be esterified with larger, more complex alcohols than methanol. For example, biocatalysis has been employed to create glucose esters of PHA-derived fatty acids, generating bioactive sugar esters. researchgate.net

These derivatization and modification strategies allow for the creation of a diverse library of analogs from a parent hydroxy fatty acid. These analogs are instrumental in studying structure-activity relationships, developing new materials, and creating probes for biological investigations.

Table 2: Examples of Functional Modifications for Hydroxy Fatty Acids

| Modification Type | Reagent(s) | Functional Group Targeted | Purpose of Modification |

| Acetylation | Acetic Anhydride | Hydroxyl | Protection of the hydroxyl group. nih.gov |

| Tosylation | Tosyl Chloride | Hydroxyl | Protection or activation for nucleophilic substitution. nih.gov |

| Fluorination | 2,2,2-trifluoroethyl trifluoromethyl sulfate | Hydroxyl | Introduction of fluorine to alter properties. researchgate.net |

| Azidation | Not specified | Hydroxyl | Conversion to an azide for use in click chemistry. researchgate.net |

| Amidation (Charge-Reversal) | DMED or AMPP with a coupling agent (e.g., EDCI) | Carboxylic Acid | Enhancement of MS detection sensitivity. mdpi.comnih.gov |

| Glucose Esterification | Glucose, Biocatalyst (e.g., lipase) | Carboxylic Acid | Synthesis of bioactive sugar esters (surfactants). researchgate.net |

Biological and Biochemical Roles of 3 Hydroxy 12 Methyltridecanoic Acid

Contribution to Membrane Structure and Function

As a constituent of the cellular membrane, 3-Hydroxy-12-methyltridecanoic acid directly influences the physical characteristics and interactive properties of the cell envelope.

This compound is a hydroxylated, methyl-branched saturated fatty acid that has been identified within the membranes of the fungus Candida albicans. viper.ac.in Research indicates that the regulation of this fatty acid is linked to environmental conditions, suggesting a role in maintaining membrane integrity and fluidity. viper.ac.in In C. albicans, the levels of this compound, along with other hydroxylated fatty acids, are observed to be higher when the fungus grows in its yeast form at 30°C. hmdb.ca Conversely, its expression decreases at 37°C, a temperature that favors the transition to the hyphal (filamentous) form. viper.ac.in This temperature-dependent regulation suggests that this compound helps to modulate the fluidity of the cell membrane, allowing the organism to adapt to thermal stress. viper.ac.in The presence of methyl branching and hydroxyl groups in fatty acids is a known mechanism to alter lipid packing and thereby adjust membrane fluidity.

Table 1: Regulation of this compound in Candida albicans

| Condition | Temperature | Morphological Form | Regulation of this compound |

|---|---|---|---|

| Yeast-form | 30°C | Yeast | Up-regulated |

| Hyphal-form | 37°C | Hyphae | Down-regulated |

This table summarizes the differential regulation of this compound in response to temperature and morphological state in Candida albicans.

The composition of fatty acids in the cell membrane is a critical determinant of cell surface hydrophobicity, which in turn affects the ability of a microbe to adhere to host tissues and other surfaces. In Candida albicans, modulations in the fatty acid content, including the presence of hydroxylated fatty acids like this compound, are associated with changes in cell surface hydrophobicity and adhesion capabilities. hmdb.ca The up-regulation of this and other hydroxylated fatty acids at 30°C corresponds to a specific adaptive state of the fungus, influencing its interaction with the environment. hmdb.ca

Role in Microbial Virulence and Adaptation

The metabolic and structural contributions of this compound are closely linked to the ability of pathogenic microbes to cause disease and survive hostile conditions.

Microorganisms must adapt their cellular membranes to survive changes in their environment, such as temperature fluctuations and pressure. The regulation of this compound in C. albicans in response to temperature is a clear example of its role in stress adaptation. viper.ac.inhmdb.ca Its increased presence at lower temperatures (30°C) helps maintain necessary membrane fluidity, while its decrease at the host temperature of 37°C is part of a broader adaptive response that includes the formation of invasive hyphae. viper.ac.inhmdb.ca Furthermore, studies have shown that exposure to low hydrostatic pressure, another environmental stressor, also significantly modulates the fatty acid profile of C. albicans, inhibiting the hyphal transition that is critical for its virulence. hmdb.ca

Integration into Bioactive Secondary Metabolites

Primary metabolites, such as fatty acids, serve as fundamental building blocks for the biosynthesis of secondary metabolites. These secondary metabolites are not directly essential for growth but often have important ecological functions, including roles in communication and defense. Branched-chain fatty acids, in particular, can act as starter units for the production of complex secondary metabolites like polyketides. While this compound is a primary metabolite integrated into the cell membrane, the general biosynthetic pathways in microbes allow for such fatty acids to be precursors for more complex bioactive molecules.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Hydroxydodecanoic acid |

| 2-Hydroxytetradecanoic acid |

| This compound |

| 3-Hydroxydecanoic acid |

| Decanoic acid |

| Dodecanoic acid |

Cellular and Molecular Interactions

The cellular and molecular interactions of this compound are likely tied to its nature as a fatty acid. These interactions can range from being a substrate in metabolic pathways to acting as a signaling molecule or an inhibitor of enzymes.

As a fatty acid, this compound is expected to be involved in lipid metabolism. hmdb.ca Branched-chain fatty acids are known to be metabolized in various organisms. nih.gov While specific pathways for this compound are not detailed, it is plausible that it can be degraded via pathways similar to other fatty acids, such as β-oxidation. The presence of the methyl branch may require specific enzymatic machinery for its complete catabolism.

Furthermore, branched-chain fatty acids have been shown to act as activators of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. mdpi.com Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation. mdpi.com This suggests a potential role for this compound in modulating lipid homeostasis through interaction with nuclear receptors.

Fatty acids and their derivatives can act as signaling molecules in various biological processes. youtube.com Short- and medium-chain fatty acids, for example, are known to be important mediators in the gut-brain axis and can modulate immune responses. youtube.com While there is no direct evidence for this compound acting as a signaling molecule, its structural similarity to other bioactive lipids suggests this as a possibility.

The ability of branched-chain fatty acids to influence cellular processes such as proliferation and apoptosis, as well as their interaction with key signaling pathways, supports the potential for these molecules to have signaling roles. mdpi.com Further research is needed to explore whether this compound can directly activate specific signaling cascades or serve as a precursor for the synthesis of other signaling lipids.

There is evidence that branched-chain fatty acids can interact with and modulate the activity of cellular enzymes. A notable example is the inhibition of 5-lipoxygenase (5-LOX) by the related compound, 12-methyltetradecanoic acid. mdpi.com 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. lsu.edunih.gov The inhibition of 5-LOX by a branched-chain fatty acid suggests that this compound could potentially have similar inhibitory effects on this or other enzymes in the eicosanoid pathway.

The interaction of fatty acids with enzymes is often dependent on their specific chemical structure. Electrophilic fatty acid species, for instance, have been shown to inhibit 5-LOX. nih.gov The hydroxyl group and the branched methyl group of this compound would influence its binding to the active site of enzymes, potentially leading to modulation of their activity. Further investigation is required to determine the specific enzymatic and receptor targets of this compound and the functional consequences of these interactions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Bacilotetrin |

| Gageostatin |

| Gageostatin A |

| Gageostatin B |

| Gageostatin C |

| 3-β-hydroxy-11-methyltridecanoic acid |

| 3-β-hydroxy-9,11-dimethyltridecanoic acid |

| (E)-7,9-dimethylundec-2-enoic acid |

| 12-methyltetradecanoic acid |

Advanced Analytical Methodologies for Characterization and Quantification of 3 Hydroxy 12 Methyltridecanoic Acid

Chromatographic Techniques

Chromatography is the cornerstone for isolating 3-Hydroxy-12-methyltridecanoic acid from other lipids and isomers. The choice of technique depends on the sample complexity, the required sensitivity, and the analytical goal, whether it is qualitative identification or precise quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile and thermally stable compounds, including fatty acids. nih.gov For non-volatile molecules like this compound, chemical derivatization is a necessary prerequisite to increase volatility for GC analysis. lipidmaps.orgschebb-web.de

Identification: Identification is achieved by comparing the retention time and the mass spectrum of the analyte with that of a known standard. The electron ionization (EI) mass spectrum of the derivatized this compound provides a unique fragmentation pattern. For 3-hydroxy fatty acid methyl esters (FAMEs), a characteristic and often base peak fragment is observed at a mass-to-charge ratio (m/z) of 103, which results from the cleavage between the C3 and C4 carbons. researchgate.net The presence of this ion is highly indicative of a 3-hydroxy fatty acid structure. researchgate.net The molecular ion peak and other fragments help confirm the total carbon number and the presence of the methyl branch.

Quantification: Quantitative analysis is typically performed using a stable isotope dilution method. nih.gov A known amount of an isotopically labeled internal standard (e.g., containing deuterium (B1214612) or carbon-13) is added to the sample before extraction and derivatization. lipidmaps.org The amount of the native this compound is calculated by comparing the peak area of the analyte to that of the internal standard. lipidmaps.org This approach corrects for sample loss during preparation and instrumental variability, ensuring high accuracy and precision. nih.gov Coefficients of variation for similar 3-hydroxy fatty acid assays can range from 1.0% to 13.3%, depending on the concentration. lipidmaps.org

Below is a table summarizing typical GC-MS parameters for the analysis of derivatized 3-hydroxy fatty acids.

| Parameter | Typical Setting | Purpose |

| GC System | Agilent 5890 series II or similar | Separates the derivatized compounds. lipidmaps.org |

| Column | HP-5MS capillary column (or equivalent) | Stationary phase for chromatographic separation. lipidmaps.org |

| Injection Mode | Splitless | Introduces the entire sample volume for maximum sensitivity. jeol.com |

| Oven Program | Initial temp 80°C, ramped to 300°C | Controls the elution of compounds based on volatility. lipidmaps.orgjeol.com |

| Carrier Gas | Helium | Mobile phase to carry the sample through the column. jeol.com |

| MS Ionization | Electron Ionization (EI) at 70 eV | Fragments the molecules to produce a characteristic mass spectrum. jeol.com |

| MS Analyzer | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. |

| Data Acquisition | Full Scan or Selected Ion Monitoring (SIM) | Scan mode is used for identification; SIM is used for quantification. lipidmaps.org |

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC-MS, particularly for analyzing fatty acids without derivatization or for separating thermally sensitive compounds. aocs.org HPLC operates at ambient temperatures, minimizing the risk of degradation. aocs.org

For this compound, two main HPLC modes are applicable:

Normal-Phase HPLC: Using a polar stationary phase like silica (B1680970) gel (e.g., Zorbax rx-SIL column), this technique can separate fatty acids based on the polarity of their functional groups. aocs.orgresearchgate.net This makes it effective for isolating hydroxy fatty acids from their non-hydroxylated counterparts. researchgate.net

Chiral-Phase HPLC: To separate the different stereoisomers (enantiomers) of this compound, chiral chromatography is necessary. Columns with a chiral stationary phase (e.g., Chiralcel OD) can resolve R- and S-enantiomers, which is crucial for biological studies where enzymatic reactions are stereospecific. researchgate.net

A method for profiling 3-hydroxy fatty acids (from C8 to C18) has been developed using HPLC coupled to tandem mass spectrometry (MS/MS), which provides both separation and sensitive detection. unit.no

Proper sample preparation is critical for accurate analysis. The process involves extracting the lipids from the matrix, hydrolyzing esters to free the fatty acids, and then derivatizing them to make them suitable for analysis.

Lipid Extraction: The first step is to extract total lipids from the biological or environmental sample. A common method involves solvent extraction using a mixture like chloroform (B151607) and methanol (B129727) (Bligh and Dyer method), although safer alternatives like tert-butyl methyl ether (MTBE) and methanol have been shown to be equally efficient. schebb-web.de For solid samples, Soxhlet extraction with a solvent like n-hexane can be used. nih.gov

Hydrolysis: Since this compound can be present in free form or esterified within complex lipids, a hydrolysis step is often required to analyze the total content. lipidmaps.org Base hydrolysis using sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is a common procedure to cleave the ester bonds and release the fatty acid. lipidmaps.orgschebb-web.de

Derivatization: Derivatization is essential for GC-MS analysis to increase the volatility and thermal stability of the hydroxy fatty acid. Two common derivatization strategies are:

Fatty Acid Methyl Ester (FAME) Formation: The carboxylic acid group is converted into a methyl ester. This can be achieved using reagents like boron trifluoride (BF₃) in methanol or methanolic hydrochloric acid (HCl). schebb-web.de

Silylation: The hydroxyl group at the C-3 position is converted into a trimethylsilyl (B98337) (TMS) ether. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. lipidmaps.org This step typically follows the FAME formation, resulting in a TMS-derivatized FAME that is ideal for GC-MS analysis. lipidmaps.org

Spectroscopic and Spectrometric Approaches

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides unparalleled insight into the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used for structural confirmation. mdpi.com

For this compound, specific signals in the NMR spectrum would confirm its structure:

¹H NMR: The proton on the carbon bearing the hydroxyl group (H-3) would appear as a characteristic multiplet around 3.8-4.0 ppm. aocs.org The protons on the carbon adjacent to the carbonyl group (H-2) would be diastereotopic and appear as two distinct signals around 2.3-2.5 ppm. aocs.org The protons of the terminal isopropyl group (two -CH₃ groups and the -CH group at C-12) would produce distinct signals in the upfield region (around 0.8-1.2 ppm), confirming the branched-chain structure. magritek.com

¹³C NMR: The carbon attached to the hydroxyl group (C-3) would have a chemical shift in the range of 65-70 ppm. The carbonyl carbon (C-1) would be significantly downfield, typically above 170 ppm. mdpi.com

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively assign proton signals to their corresponding carbons and map out the connectivity of the entire molecule, confirming the positions of the hydroxyl group and the methyl branch. mdpi.com

The following table shows the predicted ¹H NMR chemical shifts for key protons in this compound.

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~2.4 | dd |

| H-3 | ~3.9 | m |

| H-12 | ~1.5 | m |

| H-13, H-14 | ~0.9 | d |

| -COOH | >10 | br s |

Beyond its use as a detector for GC, mass spectrometry is a powerful standalone technique for lipid analysis. Electrospray ionization (ESI) is a soft ionization method that allows for the analysis of intact, non-derivatized molecules directly from a liquid solution, often the eluent from an HPLC. rsc.org

For this compound, ESI would typically be performed in negative ion mode, which efficiently generates the deprotonated molecule [M-H]⁻. rsc.orgacs.org This provides accurate molecular weight information. nih.gov Tandem mass spectrometry (MS/MS) is then used for structural elucidation. The [M-H]⁻ ion is isolated and fragmented through collision-induced dissociation (CID) to produce a product ion spectrum. acs.org The fragmentation patterns are highly dependent on the positions of functional groups. nih.gov For a 3-hydroxy fatty acid, characteristic losses include water (H₂O) and cleavages adjacent to the hydroxyl group, which help to pinpoint its location on the fatty acid chain. rsc.org The formation of chloride adducts [M+Cl]⁻ has also been shown to increase sensitivity for hydroxy fatty acids in ESI-MS. elsevierpure.com

Stereochemical Analysis

The stereochemistry of this compound, specifically the configuration of the hydroxyl-bearing carbon, is critical for its biological activity and interactions. Sophisticated analytical methods are employed to determine its absolute configuration.

Mosher's method is a powerful nuclear magnetic resonance (NMR) spectroscopy technique used to determine the absolute configuration of chiral secondary alcohols like this compound. springernature.comnih.gov The method involves the chemical derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edu

The process begins with two separate reactions where the hydroxyl group of the target molecule is esterified with (R)-MTPA and (S)-MTPA, respectively, typically using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or by converting the Mosher's acid to its more reactive acid chloride form (MTPA-Cl). umn.edustackexchange.com This results in the formation of a pair of diastereomeric Mosher esters. Because these esters are diastereomers, they exhibit distinct chemical shifts in their ¹H NMR spectra. springernature.com

By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons located near the newly formed chiral center in the two diastereomeric esters, the absolute configuration of the original alcohol can be determined. nih.gov The analysis relies on the principle that the phenyl group of the MTPA moiety creates a specific anisotropic shielding effect, leading to predictable upfield or downfield shifts for nearby protons depending on their spatial arrangement relative to the phenyl ring in the preferred conformation of the diastereomers. umn.edu

| Method Component | Description |

| Analyte | Chiral secondary alcohol (e.g., this compound) |

| Reagent | (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) |

| Reaction | Esterification of the alcohol to form two diastereomeric MTPA esters |

| Technique | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Analysis | Comparison of chemical shifts (Δδ = δS - δR) of protons adjacent to the chiral center |

| Outcome | Determination of the absolute configuration (R or S) of the stereogenic carbinol carbon |

While this compound is a fatty acid, it is a key component of lipopolysaccharide (LPS), which is often non-covalently associated with proteins in the outer membrane of Gram-negative bacteria. The stereochemical analysis of the amino acid residues within these associated peptides or proteins can provide crucial structural information about the entire biomolecular complex. The advanced Marfey's method is a highly sensitive chromatographic technique for determining the absolute configuration of amino acids. nih.govresearchgate.net

The method involves the derivatization of the amino acids from a hydrolyzed peptide or protein sample with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) or its D-enantiomer. nih.govmdpi.com This reaction creates diastereomeric adducts which can then be separated and analyzed using reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS). nih.gov

By comparing the retention times of the derivatized amino acids from the sample with those of authentic D- and L-amino acid standards derivatized with the same reagent, the absolute configuration of each amino acid in the original peptide can be unambiguously assigned. mdpi.com This technique is exceptionally sensitive, allowing for the analysis of very small sample quantities, even from a single bacterial colony. nih.gov

| Method Component | Description |

| Analyte | Amino acid residues from hydrolyzed peptides/proteins associated with LPS |

| Reagent | Marfey's Reagent (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) |

| Reaction | Nucleophilic aromatic substitution to form diastereomeric adducts |

| Technique | High-Performance Liquid Chromatography (HPLC), often with Mass Spectrometry (LC/MS) |

| Analysis | Comparison of retention times of derivatized sample amino acids to derivatized standards |

| Outcome | Determination of the absolute configuration (D or L) of constituent amino acids |

Quantitative Methods and Biomarker Applications

This compound and related 3-hydroxy fatty acids (3-OH-FAs) are integral and specific components of the Lipid A moiety of lipopolysaccharides (LPS). This makes them reliable chemical markers for the presence and quantity of Gram-negative bacteria and their associated endotoxins.

3-hydroxy fatty acids with carbon chain lengths from C10 to C18 are widely accepted as diagnostic biomarkers for quantifying Gram-negative bacteria and endotoxins in various environmental matrices. researchgate.net The presence of this compound in a sample is a strong indicator of contamination by these microorganisms. Endotoxins, the LPS complexes from the outer membrane of Gram-negative bacteria, are known to elicit strong pro-inflammatory responses, making their detection in environments like air and water crucial for public health. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical tool used for the quantification of these biomarkers. researchgate.net Studies have successfully used 3-OH-FAs to measure the loading of Gram-negative bacteria in samples such as atmospheric aerosols. researchgate.net By quantifying the concentration of specific 3-OH-FAs, including the iso-branched this compound, researchers can estimate the total mass of Gram-negative bacteria and the level of endotoxin (B1171834) activity in environmental samples. researchgate.netnih.gov

| Sample Type | Biomarker | Analytical Technique | Significance |

| Atmospheric Aerosols | 3-OH-FAs (C10-C18) | GC-MS | Quantifies Gram-negative bacterial load and endotoxin levels in the air. researchgate.net |

| Sewage Sludge Compost | 3-hydroxymyristic acid | GC-MS | Acts as a chemical marker for endotoxin presence, complementing bioassays. nih.gov |

| Water Samples | 3-OH-FAs | GC-MS | Detects contamination by Gram-negative bacteria. nih.gov |

| Dust Samples | 3-OH-FAs | GC-MS | Assesses exposure to endotoxins in occupational and residential environments. nih.gov |

The development of robust analytical protocols is essential for the accurate and sensitive quantification of this compound in complex environmental and biological samples. nih.gov These protocols typically involve multiple steps to isolate the analyte from the sample matrix and prepare it for instrumental analysis.

A common workflow for analyzing 3-OH-FAs from a sample like soil, dust, or biological tissue involves:

Sample Collection and Extraction: The initial step is to extract the total lipids from the sample using an appropriate solvent system.

Hydrolysis: The extracted lipids are subjected to acid or alkaline hydrolysis. This crucial step cleaves the ester and amide bonds, releasing the 3-hydroxy fatty acids from the complex Lipid A structure. nih.gov

Purification: The fatty acid fraction is then purified, often using solid-phase extraction (SPE), to remove interfering compounds.

Derivatization: The carboxylic acid group of the 3-OH-FA is converted into a more volatile ester, typically a methyl ester, through a process called methylation. The hydroxyl group may also be derivatized to improve chromatographic properties.

Analysis: The final derivatized sample is analyzed by gas chromatography-mass spectrometry (GC-MS). nih.gov The GC separates the different fatty acid esters, and the MS provides both identification based on the mass fragmentation pattern and quantification based on ion intensity. nih.govnih.gov

These multi-step protocols, while complex, provide the necessary sensitivity and specificity to measure trace levels of this compound, enabling its effective use as a biomarker in diverse scientific fields. nih.gov

Applications and Future Research Directions

Biotechnological Production and Metabolic Engineering

The sustainable production of 3-hydroxycarboxylic acids using microbial systems is a key area of research. While specific studies on the biotechnological production of 3-hydroxy-12-methyltridecanoic acid are limited, extensive research on other 3-hydroxycarboxylic acids, such as 3-hydroxypropionic acid (3-HP), provides a strong framework for future endeavors.

The optimization of fermentation conditions is crucial for maximizing the yield and productivity of 3-hydroxycarboxylic acids. Key parameters that are often manipulated include media composition, pH, temperature, and substrate concentration.

For instance, in the production of 1,3-Dihydroxyacetone (DHA), a related polyhydric alcohol, from glycerol (B35011) using bacterial fermentation, optimization of physical parameters and media composition is critical. Studies have shown that adjusting the pH to 5.5 and the temperature to 30°C, along with a glycerol concentration of 10%, can lead to a high yield of 92.61 g/l after 72 hours of fermentation with Gluconobacter oxydans. nist.gov Similarly, for the production of organic acids from the tricarboxylic acid (TCA) cycle, sugar concentration is a key factor, with a range of 120 to 180 g/L being optimal for promoting the accumulation of citric acid. researchgate.net

These examples highlight the importance of fine-tuning fermentation conditions to enhance the production of a target compound. Future research on this compound would likely involve screening various microbial strains and systematically optimizing fermentation parameters to establish an efficient production process.

Metabolic engineering plays a pivotal role in developing microbial strains with enhanced capabilities for producing specific 3-hydroxycarboxylic acids. This involves the introduction of new metabolic pathways, the modification of existing ones, and the elimination of competing pathways.

A prime example is the production of 3-HP in engineered Escherichia coli. By introducing a novel biosynthetic pathway and employing multidimensional engineering strategies, including transporter engineering and enzyme modification, researchers have significantly improved 3-HP production. nih.gov One study demonstrated that by combining transporter engineering, metabolic dynamic modulation, and enzyme engineering, a final engineered E. coli strain produced 52.73 g/L of 3-HP from glucose in fed-batch fermentation. nih.gov

Similarly, in Saccharomyces cerevisiae, a novel oxaloacetate pathway was established for 3-HP biosynthesis. rsc.org Through promoter engineering and the dynamic control of dephosphorylation to optimize energy metabolism, the final engineered strain produced 18.1 g L−1 of 3-HP, the highest level reported in S. cerevisiae to date. rsc.org These strategies, which have been successfully applied to 3-HP, could be adapted for the production of this compound. This would likely involve identifying or engineering enzymes capable of acting on a 13-carbon branched-chain fatty acid precursor.

Table 1: Examples of Metabolic Engineering Strategies for 3-Hydroxypropionic Acid (3-HP) Production

| Host Organism | Engineering Strategy | Key Genes/Pathways Modified | Resulting 3-HP Titer |

|---|---|---|---|

| Escherichia coli | Multidimensional engineering including transporter engineering, metabolic dynamic modulation, and enzyme semi-rational design. | Introduction of a glucose-utilizing 3-HP biosynthetic pathway, inactivation of glycerol facilitator (GlpF), and semi-rational design of aldehyde dehydrogenase (YdcW). | 52.73 g/L |

| Saccharomyces cerevisiae | Establishment of a novel oxaloacetate pathway and dynamic control of dephosphorylation to optimize energy metabolism. | Overexpression of pyruvate (B1213749) carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate (B1249102) dehydrogenase; regulation of ptc7 expression. | 18.1 g L−1 |

| Klebsiella pneumoniae | Amplification of an aldehyde dehydrogenase-encoding gene in a strain capable of producing coenzyme B12. | Amplification of aldehyde dehydrogenase gene. | Seven times higher yield than the wild-type strain. |

Development of Novel Bioactive Compounds

The structural diversity of 3-hydroxycarboxylic acids makes them attractive starting points for the development of new bioactive compounds with a wide range of potential applications.

For example, derivatives of 3-hydroxy-3-cyclohexylbutyric acid have been synthesized and evaluated for their effects on cholesterol biosynthesis. nih.gov These cyclic homologues of 3-hydroxy-3-methylglutaric acid were shown to inhibit the incorporation of acetate (B1210297) into cholesterol and fatty acids in rat liver slices. nih.gov This highlights how structural modifications can lead to compounds with specific biological activities.

Future research could focus on synthesizing a variety of derivatives of this compound, such as esters, amides, and more complex heterocyclic structures, and screening them for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

3-Hydroxy fatty acids are key components of many bioactive lipopeptides produced by bacteria, such as those from the genus Bacillus. These lipopeptides exhibit a wide range of biological activities, and understanding their mechanisms of action is a major area of research.

The fatty acid component of these lipopeptides, including its length and branching, plays a crucial role in their activity. For example, in lipopeptides produced by Bacillus subtilis, the fatty acid composition has been shown to be important for their biosurfactant activity. rsc.org The self-assembly of these lipopeptides into various nanostructures is influenced by the peptide headgroup and the alkyl chain branching, which in turn affects their biological function.

Environmental and Ecological Research

While specific research on the environmental and ecological roles of this compound is scarce, the broader class of microbial fatty acids is known to play significant roles in various ecosystems.

Fatty acids and their derivatives produced by microorganisms can act as signaling molecules, antimicrobial agents, and components of biofilms. For instance, 12-methyltridecanoic acid has been reported in bacteria such as Streptomyces and fungi like Monascus purpureus. The presence of this and other branched-chain fatty acids in microbial lipids can influence membrane fluidity and other cellular properties.

Future research could investigate the natural occurrence of this compound in different environments, such as soil, marine sediments, and plant-microbe interactions. This could reveal its ecological significance and potential applications in areas such as agriculture and bioremediation. Understanding the biosynthetic pathways and genetic regulation of its production in naturally occurring microorganisms could also provide valuable information for its biotechnological applications.

Tracing Microbial Communities Using 3-Hydroxy Fatty Acid Profiles

The analysis of 3-hydroxy fatty acids (3-OHFAs) has become a valuable tool in chemotaxonomy, the classification of organisms based on their chemical constituents. The fatty acid profiles of bacteria are often unique to certain taxonomic groups, allowing scientists to identify the presence and relative abundance of these microbes in environmental samples.

Detailed research has shown that iso- and anteiso-branched 3-OHFAs are particularly significant biomarkers for certain bacterial phyla. nih.gov Specifically, This compound , also referred to in literature as i-3-OH-14:0 or 3-hydroxy-13-methyltetradecanoic acid, has been identified as a dominant and characteristic lipid constituent of bacteria belonging to the Cytophaga-Flexibacter group. nih.gov The presence of this specific fatty acid in an environmental sample can, therefore, indicate the presence of these gliding bacteria.

The utility of 3-OHFAs as biomarkers extends beyond just the Cytophaga-Flexibacter group. Different bacterial groups synthesize a variety of straight-chain, branched-chain, and hydroxylated fatty acids. By analyzing the complete profile of these fatty acids, a more comprehensive picture of the microbial community composition can be developed. For instance, myxobacteria are characterized by the presence of 2-hydroxy-15-methyl hexadecanoic acid, while other branched-chain hydroxy fatty acids are indicative of the presence of Pseudomonas species. nih.govscispace.com

| Bacterial Group | Characteristic Branched-Chain Hydroxy Fatty Acid(s) |

| Cytophaga-Flexibacter group | This compound (3-hydroxy-13-methyl-tetradecanoic acid) |

| Myxobacteria | 2-hydroxy-15-methyl hexadecanoic acid |

| Pseudomonas maltophilia | 2-hydroxy-9-methyldecanoic acid, 3-hydroxy-9-methyldecanoic acid, 3-hydroxy-11-methyldodecanoic acid |

This table is interactive. You can sort and filter the data.

The study of these fatty acid profiles is crucial in various fields, from microbial ecology to the monitoring of wastewater treatment systems, where identifying and quantifying different bacterial populations is essential. nih.gov

Ecological Roles in Microbial Interactions and Habitats

The presence of branched-chain fatty acids like this compound in bacterial cell membranes is not arbitrary; it serves distinct ecological functions. These fatty acids are integral components of the cell membrane, primarily influencing its fluidity. The methyl branching of the fatty acid chain disrupts the tight packing of the lipid molecules, which lowers the melting point of the membrane. researchgate.net This is a critical adaptation for bacteria, allowing them to maintain membrane function across a range of environmental temperatures and conditions. researchgate.net

The ability to modulate membrane fluidity is a key aspect of environmental adaptation for many bacteria. researchgate.net For instance, in response to temperature stress, some microorganisms alter the composition of their membrane fatty acids, including the proportion of branched-chain and unsaturated fatty acids, to maintain optimal membrane function. While direct studies on the specific role of this compound in the ecological interactions of the Cytophaga-Flexibacter group are limited, its abundance suggests a significant role in the survival and competitiveness of these bacteria in their natural habitats.

Furthermore, fatty acids and their derivatives can act as signaling molecules in microbial communities, influencing processes such as biofilm formation and quorum sensing. The specific fatty acid profile of a bacterium can, therefore, play a role in its communication and interaction with other microorganisms in its environment.

Advanced Analytical Method Development

The accurate identification and quantification of this compound and other microbial fatty acids are contingent on sophisticated analytical techniques. The complexity of lipidomes and the existence of numerous isomers present significant challenges that drive the continuous refinement of these methods.

Continuous Refinement of Detection and Quantification Methodologies

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstone techniques for the analysis of 3-hydroxy fatty acids. nih.gov However, due to the low volatility and polar nature of these compounds, derivatization is a critical step prior to GC analysis. sigmaaldrich.com Common derivatization methods include:

Esterification: This process converts the carboxylic acid group into an ester, typically a fatty acid methyl ester (FAME), using reagents like boron trifluoride (BF₃) in methanol (B129727). sigmaaldrich.com This increases the volatility of the compound, making it suitable for GC analysis.

Silylation: This method targets the hydroxyl group, replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. restek.com This reduces the polarity and hydrogen bonding potential of the molecule. gcms.cz

The separation of branched-chain fatty acid isomers, such as the iso and anteiso forms, can be particularly challenging. nih.gov Advanced chromatographic techniques, including the use of specialized capillary columns in GC and reversed-phase columns in HPLC, are employed to achieve resolution of these closely related structures. nih.gov

Recent advancements in mass spectrometry are further enhancing the ability to analyze complex lipid mixtures. High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) provide detailed structural information, aiding in the confident identification of specific fatty acids. nih.govspectroscopyonline.com Newer approaches, such as ambient ionization mass spectrometry (AIMS), offer the potential for rapid analysis of lipids directly from biological samples with minimal preparation. semanticscholar.org Additionally, multi-dimensional analytical techniques that combine liquid chromatography with ion mobility spectrometry and mass spectrometry (LC-IMS-MS) are emerging as powerful tools for separating and identifying isomeric lipids in complex biological matrices. nih.gov These ongoing refinements are crucial for improving the accuracy and sensitivity of detecting and quantifying specific microbial biomarkers like this compound.

| Analytical Technique | Purpose | Key Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. | Requires derivatization (e.g., FAMEs, TMS) to increase volatility of hydroxy fatty acids. sigmaaldrich.comgcms.cz |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of non-volatile compounds in complex mixtures. | Effective for analyzing underivatized fatty acids. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of molecules. | Provides fragmentation patterns that help to identify specific isomers. nih.govspectroscopyonline.com |

| Ambient Ionization Mass Spectrometry (AIMS) | Rapid analysis with minimal sample preparation. | An emerging technique for direct analysis of lipids from samples. semanticscholar.org |

| Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS) | Multi-dimensional separation of complex mixtures. | Powerful for resolving isomeric lipids that are difficult to separate by chromatography alone. nih.gov |

This table is interactive. You can sort and filter the data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.